molecular formula C9H12N2O3 B112930 (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid CAS No. 712321-46-5

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No.: B112930
CAS No.: 712321-46-5
M. Wt: 196.2 g/mol
InChI Key: JWSDJSZHYFNBEN-SSDOTTSWSA-N
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Description

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral β-amino acid derivative featuring a pyridine ring substituted with a methoxy group at the 6-position. Its molecular formula is C₉H₁₂N₂O₃ (calculated molecular weight: 196.21 g/mol). The compound’s stereochemistry (R-configuration) and structural features—such as the methoxy group’s electron-donating properties and the pyridine ring’s aromaticity—make it a molecule of interest in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSDJSZHYFNBEN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375934
Record name (3R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712321-46-5
Record name (βR)-β-Amino-6-methoxy-3-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712321-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diastereomeric Salt Formation

Reacting racemic 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid with (1S)-(−)-camphorsulfonic acid in ethanol yields diastereomeric salts. Fractional crystallization at −20°C achieves 92% ee for the (R)-enantiomer, though yields rarely exceed 40% due to solubility limitations.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (S)-enantiomer in toluene at 35°C, leaving the (R)-isomer unreacted (Table 1).

Table 1: Enzymatic Resolution Performance

EnzymeSubstrateee (%)Yield (%)
Lipase B (CALB)Racemate9945
Penicillin acylaseRacemate8538

This method achieves high enantiopurity but requires costly enzymes and extended reaction times (48–72 h).

Catalytic Asymmetric Synthesis

Transition-metal catalysis enables direct enantioselective construction of the stereocenter.

Rhodium-Catalyzed Hydrogenation

Hydrogenating α,β-unsaturated ester precursors using Rh/(R)-BINAP in methanol at 50 bar H₂ produces the (R)-configured product with 95% ee (Eq. 1):

(E)-3-(6-methoxypyridin-3-yl)acrylic ester+H2Rh/(R)-BINAP(R)-3-amino-3-(6-methoxypyridin-3-yl)propanoate[3]\text{(E)-3-(6-methoxypyridin-3-yl)acrylic ester} + \text{H}_2 \xrightarrow{\text{Rh/(R)-BINAP}} \text{(R)-3-amino-3-(6-methoxypyridin-3-yl)propanoate} \quad

Optimization Conditions :

  • Temperature : 60°C

  • Pressure : 70 bar

  • Ligand : (R)-Segphos (ee提高到98%)

Organocatalytic Mannich Reaction

Proline-derived catalysts mediate asymmetric Mannich reactions between 6-methoxypyridine-3-carbaldehyde and β-nitrostyrene derivatives. Post-reduction and hydrolysis yield the target compound with 89% ee.

Biocatalytic Approaches

Recombinant transaminases engineered for broad substrate acceptance catalyze the amination of 3-keto-3-(6-methoxypyridin-3-yl)propanoic acid. Escherichia coli-expressed ω-transaminase achieves 99% conversion in 24 h under pH 7.5 buffered conditions.

Table 2: Biocatalytic Performance Metrics

ParameterValue
Temperature30°C
pH7.5
Co-substrateIsopropylamine
Space-time yield2.1 g/L/h

Process Optimization and Scalability

Industrial routes emphasize cost efficiency:

Continuous-Flow Hydrogenation

Fixed-bed reactors with Pd/C catalysts reduce residence times to 15 minutes while maintaining 96% ee. A pilot-scale study demonstrated a 12 kg/day output with >99.5% purity.

Crystallization-Induced Diastereomer Transformation

Combining kinetic resolution with in situ crystallization improves yields to 68% by shifting equilibrium via preferential precipitation of the (R)-enantiomer.

Analytical Characterization

Chiral HPLC : Chiralpak IC-3 column (4.6 × 250 mm), 0.1% TFA in hexane/isopropanol (85:15), flow rate 1.0 mL/min, retention time 8.2 min for (R)-isomer.
X-ray Crystallography : Confirms absolute configuration (Flack parameter = 0.02) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Introduction of various functional groups replacing the methoxy group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.2 g/mol
  • CAS Number : 712321-46-5

The compound features a pyridine ring with a methoxy substitution at the 6-position, contributing to its unique biological activities.

Neuroscience Research

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is recognized for its role as a modulator of neurotransmitter systems. Its interactions with glutamate receptors are particularly significant:

  • Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxicity associated with neurodegenerative diseases by modulating glutamate receptor activity .

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of novel drugs targeting cognitive enhancement and neuroprotection:

  • Drug Formulation : Its properties facilitate effective drug delivery systems, enhancing bioavailability and therapeutic efficacy .

Biochemical Studies

Researchers utilize this compound to investigate amino acid metabolism and its implications for metabolic disorders:

  • Structure-Activity Relationship (SAR) : It aids in understanding how structural variations affect biological activity, which is vital for drug discovery .

Induction of Apoptosis

A pivotal study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound can induce apoptosis in human breast cancer cells. The findings suggest its potential as an anti-cancer agent by activating apoptotic pathways.

Modulation of Receptor Activity

The compound has shown the ability to enhance or inhibit glutamate receptor activity, providing insights into its therapeutic roles in neurological disorders .

Neuroprotective Studies

A study highlighted the compound's neuroprotective properties against excitotoxicity, emphasizing its potential in treating conditions like Alzheimer's disease. The modulation of glutamate receptors was pivotal in these protective effects.

Apoptotic Effects on Cancer Cells

In another study focusing on breast cancer cells, the compound was shown to activate key apoptotic pathways leading to significant cell death, indicating its potential as a therapeutic agent against cancer.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can mimic natural amino acids and bind to active sites, inhibiting or modulating the activity of the target. The methoxy group and pyridine ring play crucial roles in the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Purity/Appearance CAS/Ref
This compound (Target) C₉H₁₂N₂O₃ 196.21 6-methoxy-pyridin-3-yl, β-amino acid R-configuration Not explicitly reported Not provided
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid C₉H₁₂N₂O₃ 196.21 6-methoxy-pyridin-3-yl, β-amino acid S-configuration Available commercially Ref: 10-F241780
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl, α-amino acid R-configuration ≥98.5% purity; white powder 70702-47-5
3-(6-Aminopyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 6-amino-pyridin-3-yl N/A (achiral) Not reported 39658-45-2

Key Comparisons :

Enantiomers often exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites) .

Replacing the methoxy group with an amino group (as in 3-(6-Aminopyridin-3-yl)propanoic acid) introduces basicity, which may affect protonation states under physiological conditions .

Amino Acid Backbone: The β-amino acid structure (amino group at the 3-position) in the target compound contrasts with the α-amino acid backbone of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid.

Physicochemical Properties: The methoxy group increases molecular weight (196.21 vs. 166.18 g/mol for the α-amino acid analog) and may reduce volatility. However, experimental data on solubility, logP, or pKa are unavailable in the provided evidence.

Research Implications and Limitations

  • Pharmacological Potential: The methoxy and pyridine motifs are common in drug design (e.g., kinase inhibitors), suggesting the target compound could serve as a scaffold for optimizing target selectivity .
  • Data Gaps: Limited experimental data on the (R)-enantiomer’s stability, solubility, or bioactivity necessitate further studies. Comparisons rely heavily on structural extrapolation from analogs .

Biological Activity

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, a chiral amino acid derivative, has garnered significant attention in the fields of neuroscience and pharmacology due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxy group at the 6-position. Its potential therapeutic applications range from cancer treatment to neuroprotection, making it a subject of extensive research.

  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.2 g/mol
  • CAS Number : 1184246-60-3

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly glutamate receptors. This compound acts as a modulator, influencing synaptic plasticity and memory formation. Additionally, it has been shown to activate specific apoptotic pathways in various cancer cell lines, leading to programmed cell death, which is crucial for eliminating unwanted or cancerous cells.

Biological Activities

  • Neuroprotective Effects :
    • Research indicates that this compound may provide neuroprotection against neurodegenerative diseases by modulating excitatory neurotransmission through glutamate receptors.
  • Induction of Apoptosis :
    • The compound has demonstrated the ability to induce apoptosis in human breast cancer cells, suggesting its potential as an anti-cancer agent.
  • Modulation of Receptor Activity :
    • Studies have shown that this compound can enhance or inhibit the activity of glutamate receptors, providing insights into its therapeutic roles in various neurological disorders.

Apoptotic Effects on Cancer Cells

A pivotal study published in Bioorganic & Medicinal Chemistry Letters examined the apoptotic effects of this compound on human breast cancer cells. The findings indicated that the compound activates key apoptotic pathways, leading to significant cell death in treated cell lines.

Neuroprotective Studies

Another significant study focused on the neuroprotective properties of this compound. The research highlighted its role in mitigating excitotoxicity by modulating glutamate receptor activity, which is crucial for protecting neurons from damage associated with neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-Amino-3-(pyridin-2-yl)propanoic acidPyridine ring without methoxy substitutionDifferent receptor interaction profile
(S)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acidEnantiomer with similar propertiesOpposite chirality affects activity
2-Amino-5-methoxypyridineMethoxy-substituted pyridine without propanoic acidLacks amino acid structure

This table illustrates how this compound stands out due to its specific chiral configuration and methoxy substitution, which significantly influence its biological activities and potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach is the use of a pyridine-based precursor (e.g., 6-methoxypyridine-3-carbaldehyde) in a Strecker synthesis or reductive amination. For enantiomeric control, chiral auxiliaries like (R)- or (S)-phenylethylamine can be employed during the formation of the amino group. Enantiomeric purity is verified via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) or polarimetry . Key Parameters :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
Aldehyde Prep6-Methoxy-pyridine, KMnO₄75-8095%
Reductive AminationNaBH₄, (R)-Phenylethylamine60-6590% (racemic)
Chiral ResolutionChiral column chromatography40-45>99% ee

Q. How can the structure and purity of this compound be characterized in academic settings?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆, δ 8.2-6.8 ppm for pyridine protons), FT-IR (C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹), and mass spectrometry (Exact mass: 224.0954 [M+H]⁺). Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient). For stereochemical confirmation, compare optical rotation with literature values .

Q. What are the known biological targets or mechanisms of action for this compound?

  • Methodological Answer : Preliminary studies suggest activity as a neurotransmitter analog due to structural similarity to pyridylalanine derivatives. In vitro assays (e.g., radioligand binding) can evaluate affinity for GABA₃ or nicotinic acetylcholine receptors. For mechanistic studies, use SH-SY5Y neuronal cells and measure calcium flux or cAMP levels .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability in aqueous buffers be resolved?

Q. What strategies optimize regioselective functionalization of the 6-methoxypyridine ring?

  • Methodological Answer : The electron-rich 6-methoxy group directs electrophilic substitution to the C4 position. For C-H activation, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) under inert atmosphere. Alternatively, protect the amino acid moiety with Boc groups to prevent side reactions . Reaction Optimization :
CatalystLigandYield (%)Regioselectivity (C4:C2)
Pd(OAc)₂XPhos709:1
PdCl₂SPhos554:1

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., D-amino acid oxidase). Key parameters:
  • Protonation state at physiological pH (amino group: +1, carboxylate: -1).
  • Torsional flexibility of the propanoic acid chain.
    Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Q. What experimental designs address discrepancies in reported enantioselective synthesis yields?

  • Methodological Answer : Variability often stems from catalyst loading or solvent polarity. Use a Design of Experiments (DoE) approach:
  • Factors: Catalyst (1-5 mol%), solvent (MeOH vs. THF), temperature (0-25°C).
  • Response: Enantiomeric excess (ee) and yield.
    Analyze via Pareto charts to identify critical factors. For example, higher ee (>99%) is achieved with 3 mol% (R)-BINAP-RuCl₂ in THF at 10°C .

Data Interpretation & Troubleshooting

Q. How should researchers interpret contradictory bioactivity data across cell lines?

  • Methodological Answer : Cell-specific metabolism (e.g., esterase activity) may alter the compound’s efficacy. Conduct metabolic stability assays in hepatocyte microsomes and correlate with cellular uptake (LC-MS/MS quantification). Use isogenic cell lines (e.g., CYP3A4-transfected vs. wild-type) to isolate metabolic factors .

Q. What methods resolve low yields in the final deprotection step of the amino acid?

  • Methodological Answer : Acid-sensitive protecting groups (e.g., Boc) may require optimized cleavage conditions. For example, use TFA:DCM (1:1) with 2% H2O to minimize carbocation formation. Monitor via TLC (ninhydrin staining) and quench with cold diethyl ether to precipitate the product .

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